

An In-depth Technical Guide to the Physicochemical Properties of Caproyl Tyrosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caproyl tyrosine

Cat. No.: B14697130

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Caproyl Tyrosine**, also known as N-decanoyl-L-tyrosine. The information presented herein is essential for professionals involved in drug formulation, delivery, and dermatological research. This document details the compound's chemical identity, its computed and experimentally-derived physicochemical parameters, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway.

Chemical Identity and Structure

Caproyl Tyrosine is a synthetic N-acyl amino acid, formed through the acylation of the amino group of L-tyrosine with capric acid (a ten-carbon fatty acid). This modification enhances the lipophilicity of the parent amino acid, tyrosine, influencing its solubility and potential for dermal penetration.

IUPAC Name: (2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid[1]

Synonyms: N-decanoyl-L-tyrosine, Caproyl tyrosinic acid[1]

Chemical Formula: C₁₉H₂₉NO₄[1]

Molecular Weight: 335.4 g/mol [1]

CAS Number: 30664-77-8[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing effective delivery systems. Due to a lack of extensive, publicly available experimental data for **Caproyl Tyrosine**, this section presents computed values for the molecule, alongside experimental data for structurally related compounds to provide a comparative context.

Computed Physicochemical Data for Caproyl Tyrosine

The following table summarizes the computationally predicted physicochemical properties of **Caproyl Tyrosine**. These values are useful for initial assessments and in silico modeling.

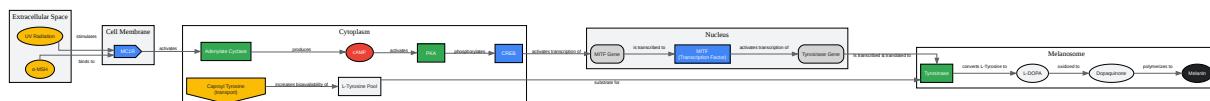
Property	Value	Source
Molecular Weight	335.4 g/mol	PubChem[1]
XLogP3	3.4	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	11	PubChem
Topological Polar Surface Area	86.6 Å ²	PubChem[1]
Water Solubility (estimated)	3.738 mg/L at 25°C	The Good Scents Company

Experimental Physicochemical Data for Related Compounds

To provide a frame of reference for the properties of **Caproyl Tyrosine**, the following table presents experimental data for the parent molecule, L-tyrosine, and two other N-acyl tyrosine derivatives, N-Acetyl-L-tyrosine and N-Dodecanoyl-L-tyrosine.

Property	L-Tyrosine	N-Acetyl-L-tyrosine	N-Dodecanoyl-L-tyrosine
Molecular Weight	181.19 g/mol [2]	223.22 g/mol [3]	363.5 g/mol [4]
Melting Point	343 °C (decomposes) [2]	149-152 °C[3]	Not Available
Water Solubility	479 mg/L at 25 °C[2]	297 mg/mL[3]	Not Available
LogP	-2.26[2]	1.320[3]	4.5 (XLogP3)[4]
pKa (Carboxyl)	~2.2[5]	Not Available	Not Available
pKa (Phenolic)	~10.1[5]	Not Available	Not Available
pKa (Amine)	~9.1[5]	Not Available	Not Available

Synthesis of Caproyl Tyrosine


Caproyl Tyrosine is synthesized by the N-acylation of L-tyrosine. A common method for this is the Schotten-Baumann reaction, where an acyl chloride (decanoyl chloride) reacts with the amino group of L-tyrosine under alkaline conditions. The reaction is typically carried out in a two-phase system of an organic solvent and water.

Mechanism of Action in Melanogenesis

The potassium salt of **Caproyl Tyrosine**, Potassium **Caproyl Tyrosine**, is utilized in cosmetic formulations to enhance skin pigmentation. Its mechanism of action is predicated on increasing the bioavailability of tyrosine, the rate-limiting substrate for melanogenesis, the process of melanin production in melanocytes. By delivering tyrosine in a more lipophilic form, it is thought to more readily penetrate the skin and be available to the enzyme tyrosinase, the key enzyme in the melanin synthesis pathway.

Melanogenesis Signaling Pathway

The following diagram illustrates the signaling cascade within a melanocyte that leads to the production of melanin, a process that is stimulated by the availability of L-tyrosine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caproyl tyrosine | C19H29NO4 | CID 6710100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Dodecanoyl-L-Tyrosine | C21H33NO4 | CID 6710104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ab initio study of molecular properties of L-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Caproyl Tyrosine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14697130#physicochemical-properties-of-caproyl-tyrosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com